molecular formula C6H5NO4-2 B1261905 2-Aminomuconate(2-)

2-Aminomuconate(2-)

Cat. No.: B1261905
M. Wt: 155.11 g/mol
InChI Key: ZRHONLCTYUYMIQ-TZFCGSKZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminomuconate(2-) is dicarboxylate anion of 2-aminomuconic acid;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic acid and a 2-ammoniomuconate(1-).

Scientific Research Applications

Environmental Pollution Remediation

Liu et al. (2007) studied Comamonas sp. strain CNB-1, which degrades nitrobenzene and chloronitrobenzene via intermediates like 2-aminomuconate. This process involves a novel deaminase, indicating a potential application of 2-aminomuconate in environmental bioremediation, particularly for detoxifying xenobiotic compounds and nitrogen sources for bacterial growth (Liu et al., 2007).

Understanding Enzymatic Processes

Shi et al. (2021) discovered that 2-aminomuconic 6-semialdehyde dehydrogenase (AmnC), an enzyme in the bacterium Pseudomonas sp. AP–3, requires a tetrameric assembly for NAD+ binding and functioning. This enzyme oxidizes 2-aminomuconic 6-semialdehyde to 2-aminomuconate, playing a crucial role in the 2-aminophenol metabolism pathway (Shi et al., 2021).

Agricultural Enhancements

In agriculture, biostimulants containing amino acids like 2-aminomuconate have shown promise. Calvo et al. (2014) highlighted their use to enhance plant growth, nutrient uptake, and stress tolerance. The increasing demand for biostimulants underscores their potential in boosting agricultural productivity (Calvo et al., 2014).

Properties

Molecular Formula

C6H5NO4-2

Molecular Weight

155.11 g/mol

IUPAC Name

(2Z,4E)-2-aminohexa-2,4-dienedioate

InChI

InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/p-2/b3-1+,4-2-

InChI Key

ZRHONLCTYUYMIQ-TZFCGSKZSA-L

Isomeric SMILES

C(=C/C(=O)[O-])\C=C(\C(=O)[O-])/N

Canonical SMILES

C(=CC(=O)[O-])C=C(C(=O)[O-])N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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